Ethyl 4-((4-((2-(diethylamino)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride
Description
Ethyl 4-((4-((2-(diethylamino)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride is a structurally complex small molecule featuring multiple pharmacophoric motifs:
- Piperazine core: A six-membered heterocyclic ring with two nitrogen atoms, known for enhancing solubility and bioavailability .
- Sulfonyl group: A sulfonamide linker that contributes to hydrogen bonding and structural rigidity .
- 4-Fluorobenzo[d]thiazole: A fluorinated benzothiazole moiety, often associated with antimicrobial and kinase-inhibitory activities .
- Diethylaminoethyl carbamoyl side chain: A tertiary amine group that may influence pharmacokinetics (e.g., solubility, membrane permeability) and receptor binding .
Properties
IUPAC Name |
ethyl 4-[4-[2-(diethylamino)ethyl-(4-fluoro-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34FN5O5S2.ClH/c1-4-30(5-2)14-19-33(26-29-24-22(28)8-7-9-23(24)39-26)25(34)20-10-12-21(13-11-20)40(36,37)32-17-15-31(16-18-32)27(35)38-6-3;/h7-13H,4-6,14-19H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DABAXDNVRHKCPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35ClFN5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 4-((4-((2-(diethylamino)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride is a complex organic compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C26H34ClFN4O4S2
- Molecular Weight : 585.2 g/mol
- CAS Number : 1321896-11-0
This structure incorporates a piperazine ring, a sulfonyl group, and a fluorobenzo[d]thiazole moiety, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The diethylamino group enhances binding affinity through hydrogen bonding and electrostatic interactions, while the fluorobenzo[d]thiazole moiety may influence lipophilicity and membrane permeability, facilitating cellular uptake.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of benzothiazole have shown effectiveness against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values for these compounds suggest strong antibacterial activity comparable to conventional antibiotics like ciprofloxacin .
Anticancer Potential
The compound's structural components suggest potential in cancer therapy. Studies have identified similar thiazole derivatives that modulate the expression of key oncogenes such as Oct3/4, which is crucial in maintaining pluripotency in stem cells . This modulation could provide a pathway for reprogramming somatic cells into induced pluripotent stem cells (iPSCs), highlighting the compound's relevance in regenerative medicine.
Neuropharmacological Effects
Given its piperazine backbone, the compound may also exhibit neuropharmacological effects. Compounds with piperazine structures are often investigated for their potential as anxiolytics or antidepressants due to their interaction with serotonin receptors. Further studies are necessary to elucidate these effects specifically for this compound.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
- Antimicrobial Studies : A series of thiazole derivatives were synthesized and tested for antimicrobial activity, revealing moderate to high effectiveness against various pathogens .
- Cancer Cell Line Studies : Research on benzamide derivatives showed promising results in inhibiting RET kinase activity, which is implicated in certain cancers. This suggests that similar compounds could be investigated for their anticancer properties .
- Molecular Docking Studies : Computational studies have been employed to predict the binding affinities of these compounds to target proteins, providing insights into their potential mechanisms of action.
Data Summary Table
| Property | Details |
|---|---|
| Molecular Formula | C26H34ClFN4O4S2 |
| Molecular Weight | 585.2 g/mol |
| CAS Number | 1321896-11-0 |
| Antimicrobial Activity | Significant against various bacteria and fungi |
| Anticancer Potential | Modulates Oct3/4 expression |
| Neuropharmacological Effects | Potential anxiolytic effects via serotonin receptors |
Scientific Research Applications
Scientific Research Applications
- Enzyme Inhibition: Ethyl 4-((4-((2-(diethylamino)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride exhibits biological activity, particularly in inhibiting specific enzymes associated with microbial growth and cancer cell proliferation. The thiazole ring plays a role in various pharmacologically active substances, including antimicrobial and antineoplastic agents.
- Disruption of Biochemical Pathways: The compound likely disrupts biochemical pathways critical for cell survival and replication, such as DNA synthesis in microbes or cancer cells. The diethylaminoethyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
- Selective Inhibition: Interaction profile studies indicate that this compound may exhibit selective inhibition against certain targets, including human carbonic anhydrases, which are important for various physiological processes. Investigating its interactions with other biomolecules could provide insights into its mechanism of action and therapeutic potential.
Data Tables
While specific data tables for this compound are not available in the search results, related compounds and their properties are documented. For instance, the structure, molecular formula, and molecular weight of N-[2-(Diethylamino)ethyl]-N-[4'-(trifluoromethyl)-4-biphenylylmethyl]-2-(4-fluorobenzylthio)-4-oxo-5-propyl-1,4-dihydropyrimidine-1-acetamide are listed in PubChem . Additionally, information on Methyl 4-((2-(diethylamino)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride, including its molecular weight and formula, can be found in ChemSRC .
Case Studies
The search results do not provide specific case studies for this compound.
Insights
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several classes of bioactive molecules, particularly benzothiazole- and piperazine-containing derivatives. Below is a comparative analysis based on the provided evidence:
Structural Analogues and Modifications
Key Observations :
- Replacement of the benzothiazole with triazole or thiazole cores (e.g., ) alters electronic properties and hydrogen-bonding capacity, which may impact target binding.
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The hydrochloride salt form of the target compound likely improves aqueous solubility compared to neutral analogues .
- Higher molecular weight and LogP suggest increased lipophilicity, which may affect blood-brain barrier penetration .
Bioactivity and Target Profiling
While specific bioactivity data for the target compound are absent in the evidence, structurally related compounds exhibit the following activities:
- Benzothiazole derivatives : Demonstrated acetylcholinesterase (AChE) inhibition (IC₅₀ values: 0.5–10 µM) and antimicrobial activity .
- Piperazine-containing triazoles : Reported as serotonin receptor (5-HT₁A) ligands with Ki values < 100 nM .
- Sulfonyl-linked compounds : Showed anti-inflammatory and anticancer activities in NCI-60 screenings .
Research Implications and Gaps
- Synthesis Optimization: The diethylaminoethyl side chain may require tailored coupling conditions to avoid steric hindrance during carbamoyl formation .
- Bioactivity Prediction : Machine learning models (e.g., Tanimoto similarity >0.8 ) could prioritize analogues for empirical testing, leveraging existing data on benzothiazole and piperazine derivatives .
- Data Limitations : Absence of explicit dose-response or toxicity data for the target compound necessitates further experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
